molecular formula C7H15Cl2N3 B6197894 methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride CAS No. 2680542-17-8

methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride

Cat. No.: B6197894
CAS No.: 2680542-17-8
M. Wt: 212.1
InChI Key:
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Description

Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride typically involves the reaction of pyrazole derivatives with appropriate alkylating agents. One common method includes the reaction of pyrazole with methylamine under controlled conditions to form the desired product . Another approach involves the use of pyrazole and methyl isocyanate, which reacts to yield the target compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction is typically carried out in the presence of a solvent such as ethanol or dimethyl sulfoxide, which helps to dissolve the reactants and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring structure allows it to bind to active sites on enzymes, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-4-amine: A structurally similar compound with a pyrazole ring and a methyl group.

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with a morpholine ring.

    4-((4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: A more complex heterocyclic compound .

Uniqueness

Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride involves the reaction of 1-(1H-pyrazol-4-yl)propan-2-amine with methyl iodide followed by treatment with hydrochloric acid to yield the dihydrochloride salt.", "Starting Materials": [ "1-(1H-pyrazol-4-yl)propan-2-amine", "Methyl iodide", "Hydrochloric acid" ], "Reaction": [ "Step 1: 1-(1H-pyrazol-4-yl)propan-2-amine is reacted with excess methyl iodide in the presence of a base such as potassium carbonate to yield methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine.", "Step 2: The crude product from step 1 is dissolved in hydrochloric acid and the resulting solution is concentrated to yield the dihydrochloride salt of methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine." ] }

CAS No.

2680542-17-8

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.1

Purity

95

Origin of Product

United States

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